molecular formula C14H7N3O2 B12811965 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione CAS No. 58351-48-7

1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione

Cat. No.: B12811965
CAS No.: 58351-48-7
M. Wt: 249.22 g/mol
InChI Key: OCTOAPCKDLEKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione is an indoloquinoxaline derivative that serves as a key planar polycyclic aromatic scaffold in medicinal chemistry and biological research. This structure is recognized as a DNA intercalator, a mechanism responsible for significant cytotoxic and antitumor activities observed in related compounds . Researchers are particularly interested in this core structure because it is considered an aza-analogue of known cytotoxic alkaloids like cryptolepine and ellipticine . The planar configuration of the indoloquinoxaline system allows it to insert between DNA base pairs, which can inhibit topoisomerase II and disrupt DNA replication, making it a promising scaffold for developing new anticancer agents . Synthetic methodologies for indolo[2,3-b]quinoxaline derivatives continue to advance, with modern approaches utilizing transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and intramolecular oxidative cyclodehydrogenation processes, providing researchers with efficient routes to novel analogs . The incorporation of specific substituents, such as fluorine atoms or cationic side chains, onto the indoloquinoxaline core has been shown to significantly enhance DNA binding affinity and biological activity in derivative compounds . Beyond oncology, the wider quinoxaline chemical class demonstrates substantial antiviral potential, with documented activity against pathogens including herpes simplex virus (HSV) and human cytomegalovirus (CMV) . This compound is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58351-48-7

Molecular Formula

C14H7N3O2

Molecular Weight

249.22 g/mol

IUPAC Name

6H-indolo[3,2-b]quinoxaline-1,4-dione

InChI

InChI=1S/C14H7N3O2/c18-9-5-6-10(19)13-12(9)16-11-7-3-1-2-4-8(7)15-14(11)17-13/h1-6H,(H,15,17)

InChI Key

OCTOAPCKDLEKQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C4C(=O)C=CC(=O)C4=N3

Origin of Product

United States

Significance of Indolo 2,3 B Quinoxaline Scaffolds in Modern Heterocyclic Chemistry

The indolo[2,3-b]quinoxaline scaffold is a planar, fused heterocyclic system that has garnered considerable attention in medicinal chemistry and materials science. nih.govresearchgate.net This structural motif is a key component in a variety of biologically active compounds, demonstrating a broad spectrum of pharmacological properties. researchgate.net The fusion of the electron-rich indole (B1671886) nucleus with the electron-deficient quinoxaline (B1680401) core results in a unique electronic environment, which is fundamental to its diverse applications. vulcanchem.com

The significance of this scaffold can be attributed to several key features:

DNA Intercalation: The planar aromatic structure of indolo[2,3-b]quinoxalines allows them to intercalate between the base pairs of DNA. nih.govnih.gov This interaction is a primary mechanism for their observed anticancer and antiviral activities. nih.gov The stability of the complex formed between the compound and DNA is a critical factor in determining its biological efficacy. nih.govnih.gov

Broad Biological Activity: Derivatives of the indolo[2,3-b]quinoxaline skeleton have been reported to possess a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and antimalarial properties. sapub.orgwikipedia.org

Applications in Materials Science: Beyond their medicinal applications, these scaffolds are being explored in the field of organic electronics. Their unique photophysical and electrochemical properties make them suitable for use in organic light-emitting diodes (OLEDs), organic transistors, and chemical sensors. benthamdirect.comresearchgate.net

The dione (B5365651) functionality in 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione introduces additional features of interest, such as the potential for hydrogen bonding and redox activity, further expanding the chemical space for derivatization and application. vulcanchem.com

Current Research Imperatives and Future Directions for 1h Indolo 2,3 B Quinoxaline 1,4 6h Dione

Classical Condensation Strategies for Indolo[2,3-b]quinoxaline Core Formation

The foundational methods for constructing the indolo[2,3-b]quinoxaline core are rooted in classical condensation reactions, which have been refined over decades to provide reliable access to this heterocyclic system.

Synthesis from Isatin Derivatives and Diamine Building Blocks

The most conventional and widely utilized method for synthesizing the 6H-indolo[2,3-b]quinoxaline scaffold is the acid-catalyzed condensation of isatin (1H-indole-2,3-dione) or its derivatives with o-phenylenediamine. researchgate.netbenthamscience.comnih.gov This reaction is a straightforward and efficient approach to the core structure.

The reaction typically proceeds by refluxing equimolar amounts of the isatin derivative and the diamine in a suitable solvent, often in the presence of an acid catalyst. Depending on the reaction conditions, such as the solvent and pH, the reaction can yield different products, including the desired indolo[2,3-b]quinoxaline, an anil, or a spiro compound. researchgate.net However, in an acidic medium, the formation of indolo[2,3-b]quinoxaline is generally favored. researchgate.netsemanticscholar.org

Various acidic catalysts have been employed to facilitate this condensation. Acetic acid is commonly used both as a solvent and a catalyst. benthamscience.comnih.gov Other catalysts, such as sulfamic acid, have been reported as mild, efficient, and cost-effective alternatives for promoting the reaction at ambient temperatures. researchgate.netsemanticscholar.org Heterogeneous catalysts, including rutile phase TiO2 nanoparticles, have also been successfully used under solvent-free conditions, offering an environmentally friendly approach with excellent yields. researchgate.net The choice of solvent can range from acidic (acetic acid, formic acid) to neutral or basic organic solvents (ethanol, xylene), influencing the product distribution and reaction efficiency. researchgate.netresearchgate.net

Table 1: Classical Condensation of Isatin Derivatives with o-Phenylenediamine This interactive table summarizes various reported conditions for the synthesis of indolo[2,3-b]quinoxaline derivatives.

Isatin Derivative Diamine Catalyst/Solvent Conditions Yield Reference
Isatin o-Phenylenediamine Acetic Acid Reflux Good nih.gov
Substituted Isatins o-Phenylenediamine Sulfamic Acid Ambient Temp High researchgate.net
Isatin Derivatives o-Phenylenediamine TiO2 NPs 100 °C, Solvent-free Excellent researchgate.net
1-Alkyl-isatins o-Phenylenediamine Xylene Reflux, 12h Not specified
Isatin o-Phenylenediamine Ethanol Reflux Mixture of products researchgate.net

Cyclo-condensation Reactions for Polycyclic Indoloquinoxaline Systems

To construct more complex, polycyclic systems that incorporate the indoloquinoxaline framework, intramolecular cyclo-condensation and cyclization strategies are employed. These methods are crucial for building advanced molecular architectures, such as those found in natural products like perophoramidine. mdpi.comnih.gov

One such strategy involves the N-chlorosuccinimide (NCS)-mediated intramolecular cyclization. This reaction can be used to form a C-N bond at the indole (B1671886) 2-position, leading to fused polycyclic systems. mdpi.com For instance, a substituted indole can undergo cyclization with NCS in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (DCM) to yield a tetracyclic product. mdpi.com These intramolecular reactions are vital for creating specific ring junctions and stereochemistry within the final molecule. nih.gov While not always forming the dione variant directly, these cyclizations create the polycyclic skeleton which can be further oxidized or functionalized. Visible-light-induced radical cascade cyclization reactions have also emerged as a powerful tool for synthesizing related indolo[2,1-a]isoquinoline core structures under mild, redox-neutral conditions. rsc.org

Modern Catalytic Approaches in 1H-Indolo(2,3-b)quinoxaline Derivative Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the preparation of functionalized indolo[2,3-b]quinoxalines is no exception. These modern methods allow for direct C-H functionalization and cross-coupling reactions, providing access to a wide array of derivatives that are not easily accessible through classical methods. researchgate.net

Ruthenium-Catalyzed Ortho C-H Bond Functionalization

A highly efficient and atom-economical strategy for the synthesis of N-substituted indolo[2,3-b]quinoxalines involves ruthenium(II)-catalyzed ortho C-H bond functionalization. bohrium.comacs.orgnih.gov This one-pot method utilizes a double C-H amination of 2-arylquinoxalines with sulfonyl azides. acs.orgacs.org

The reaction is typically catalyzed by a ruthenium(II) complex, such as [Ru(p-cymene)Cl2]2, in the presence of a silver salt like AgSbF6. The process involves an initial intermolecular C-H amination, followed by an intramolecular oxidative C-H amination mediated by an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.gov The addition of carboxylic acids, particularly MesCO2H, has been shown to significantly improve the reaction yield, with some protocols reporting up to 94% yield for the desired N-substituted products. acs.org Mechanistic studies suggest that the reaction proceeds through the formation of a five-membered ruthenacyclic intermediate. acs.orgacs.org This methodology demonstrates broad substrate scope and good functional group tolerance. bohrium.comnih.gov

Table 2: Ruthenium-Catalyzed Synthesis of N-Substituted Indolo[2,3-b]quinoxalines This interactive table showcases the scope of the Ru(II)-catalyzed ortho C-H functionalization.

2-Arylquinoxaline Substrate Sulfonyl Azide Additive Yield Reference
2-Phenylquinoxaline TsN3 MesCO2H 90% acs.org
2-(p-Tolyl)quinoxaline TsN3 MesCO2H 94% acs.org
2-(4-Methoxyphenyl)quinoxaline TsN3 MesCO2H 92% acs.org
2-(4-Chlorophenyl)quinoxaline TsN3 MesCO2H 85% acs.org

Palladium-Catalyzed C-C Cross-Coupling for Expanded Architectures

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to create expanded indolo[2,3-b]quinoxaline architectures. rsc.orgnih.gov These methods allow for the introduction of various aryl or other organic fragments onto the core structure, significantly diversifying the available derivatives.

A common approach starts with 2,3-dibromoquinoxaline. rsc.orgnih.gov A two-step pathway involves an initial palladium-catalyzed Suzuki coupling reaction with a suitable boronic acid (e.g., 2-bromophenylboronic acid) to introduce an aryl group. rsc.orgresearchgate.net This is followed by a subsequent annulation step, which is achieved through a palladium-catalyzed double C-N coupling reaction with a primary amine, leading to the formation of the fused indole ring. rsc.orgnih.gov Alternatively, a one-pot approach has been developed that combines a twofold C-N coupling and C-H activation reaction, though its substrate scope may be more limited. rsc.orgnih.gov These palladium-catalyzed methods are versatile for creating derivatives with extended π-conjugation, which is desirable for applications in organic electronics. rsc.org

Table 3: Palladium-Catalyzed Synthesis of Indolo[2,3-b]quinoxaline Derivatives This interactive table provides examples of Pd-catalyzed coupling strategies.

Starting Material Coupling Partner(s) Catalyst/Ligand Strategy Product Type Reference
2,3-Dibromoquinoxaline Aryl Boronic Acid / Primary Amine Pd(OAc)2 / SPhos Two-Step: Suzuki then C-N Coupling Expanded Aromatic System rsc.orgnih.gov
2,3-Dibromoquinoxaline Aniline Derivative Pd2(dba)3 / Xantphos One-Pot: Two-fold C-N Coupling 6-Aryl-6H-indolo[2,3-b]quinoxaline rsc.orgnih.gov
1,4-Dibromo-2,3-difluoro-6H-indolo[2,3-b]quinoxaline 2,5-Bis(trimethylstannyl)thiophene Pd2(dba)3 / P(o-tolyl)3 Stille Coupling Thiophene-Indoloquinoxaline Polymer nih.gov

Copper-Catalyzed C-N Coupling for Functionalized Indolo[2,3-b]quinoxalines

Copper-catalyzed C-N cross-coupling reactions, particularly the Ullmann condensation, represent another powerful tool for the synthesis of functionalized indolo[2,3-b]quinoxalines. researchgate.netwikipedia.org This methodology is especially useful for forming C-N bonds to introduce N-substituents or to effect intramolecular cyclization. nih.gov

Modern advancements in the Ullmann reaction have overcome the limitations of harsh reaction conditions by using ligands such as diamines and amino acids to enhance the activity of the copper catalyst. nih.govnih.gov An efficient protocol for synthesizing 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper(I) iodide (CuI)-catalyzed intramolecular N-arylation. nih.gov This reaction can be significantly accelerated using microwave irradiation, leading to excellent yields in short reaction times. nih.gov The self-relay copper-catalyzed Ullmann N-arylation/2-amidation cascade is another innovative one-pot strategy to form functionalized indolo[1,2-a]quinazolinones from indoles and 2-bromobenzamides. rsc.org These copper-catalyzed methods provide a practical and efficient route to various N-functionalized polycyclic heteroaromatic compounds.

C-H Direct Arylation Methods for Indolo[2,3-b]quinoxaline Derivatives

Modern synthetic organic chemistry has increasingly focused on C-H direct arylation as a powerful tool for creating complex molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net This strategy has been successfully applied to the indolo[2,3-b]quinoxaline framework.

A notable example is the synthesis of a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative, known as TFBIQ. nih.gov This compound was synthesized using a C-H direct arylation method, demonstrating an efficient pathway to introduce fluorinated aryl groups onto the heterocyclic core. nih.gov The optoelectrical properties of the resulting TFBIQ compound were extensively studied, highlighting its potential as a hole-injection layer (HIL) in organic light-emitting diodes (OLEDs). nih.gov Theoretical calculations suggested that the fluorinated structure of TFBIQ provides better anti-oxidation stability compared to its non-fluorinated counterpart. nih.gov

The performance of OLEDs using TFBIQ as an HIL was found to be highly dependent on the thickness of the layer. A device with a 0.5 nm-thick TFBIQ layer showed optimal performance, including a low turn-on voltage of 3.1 V and a high luminescence intensity of 26564 cd m⁻². nih.gov This demonstrates the practical utility of C-H direct arylation in developing functional materials based on the indolo[2,3-b]quinoxaline scaffold.

Table 1: Performance of OLEDs with TFBIQ as a Hole-Injection Layer

Feature Device A (0.5 nm TFBIQ)
Turn-on Voltage 3.1 V
Maximum Luminescence 26564 cd m⁻²
Maximum Current Density 348.9 mA cm⁻² (at 11 V)
Maximum Power Efficiency 1.46 lm W⁻¹

Data sourced from a study on a C-H direct arylated 6H-indolo[2,3-b]quinoxaline derivative. nih.gov

Tailored Derivatization and Scaffold Modification of 1H-Indolo(2,3-b)quinoxaline Structures

Synthesis of N-Substituted this compound Analogs

The functionalization of the nitrogen atoms within the indolo[2,3-b]quinoxaline core is a key strategy for modulating its chemical and biological properties. A one-pot method for synthesizing N-substituted indolo[2,3-b]quinoxalines has been developed utilizing a Ruthenium(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides. nih.gov This process involves a double C-N bond formation, which proceeds through a five-membered ruthenacyclic intermediate followed by a radical mechanism, and subsequent oxidation. nih.govresearchgate.net This efficient route provides access to a wide range of biologically relevant 6H-indolo[2,3-b]quinoxaline derivatives with yields up to 94%. nih.gov

While many studies focus on substitutions at other positions, modifications at the nitrogen atoms of the quinoxaline-2,3-dione moiety are also crucial. nih.gov For instance, the synthesis of a racemic mixture of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione was achieved, with subsequent asymmetric synthesis yielding the individual R- and S-enantiomers. nih.gov The biological activity of these N-substituted derivatives was found to be highly dependent on the specific substituent and its stereochemistry. nih.gov

Table 2: Ruthenium-Catalyzed Synthesis of N-Substituted Indolo[2,3-b]quinoxalines

2-Arylquinoxaline Substrate Sulfonyl Azide Product Yield
2-Phenylquinoxaline Tosyl azide 94%
2-(p-Tolyl)quinoxaline Tosyl azide 91%
2-(4-Methoxyphenyl)quinoxaline Tosyl azide 85%
2-(4-Chlorophenyl)quinoxaline Tosyl azide 82%

Selected data from a study on the one-pot construction of indolo[2,3-b]quinoxalines. nih.gov

Generation of Schiff Bases and Azetidinone-Fused Indoloquinoxalines

The modification of the indoloquinoxaline scaffold through the formation of Schiff bases and subsequent cyclization to azetidinones represents a significant avenue for creating novel derivatives. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov In the context of the indoloquinoxaline system, a hydrazone derivative can serve as a precursor. researchgate.net

The synthesis of 2-azetidinones, also known as β-lactams, is commonly achieved through the Staudinger ketene-imine cycloaddition reaction. doi.org This [2+2] cycloaddition involves reacting a Schiff base with a ketene (B1206846) precursor, such as chloroacetyl chloride in the presence of a base like triethylamine. doi.org This method can be applied to Schiff bases derived from the indoloquinoxaline moiety to generate fused azetidinone-indoloquinoxaline structures. The reaction involves the cyclocondensation of the appropriate Schiff base with chloroacetyl chloride. doi.org These synthetic transformations open the door to new heterocyclic systems with potential applications in medicinal chemistry. researchgate.netdoi.org

Preparation of Hydrazone Derivatives from the Indoloquinoxaline Moiety

Hydrazone derivatives are a versatile class of compounds synthesized via the condensation reaction of a hydrazine (B178648) or hydrazide with an aldehyde or ketone. nih.govmdpi.com This fundamental reaction can be employed to functionalize the indoloquinoxaline core, provided a suitable hydrazine or carbonyl precursor is available. For example, a 6-hydrazino-indoloquinoline, a related heterocyclic system, can be reacted with various aldehydes to form the corresponding hydrazones. researchgate.net

The general synthesis is often straightforward, involving heating the hydrazide and the carbonyl compound in a solvent such as methanol (B129727) or ethanol. nih.govmdpi.com Various synthetic approaches, including solution-based methods, mechanosynthesis, and solid-state melt reactions, have been explored for preparing hydrazones. nih.gov The choice of method can influence the efficiency and selectivity of the reaction. nih.gov These hydrazone derivatives serve as important intermediates for synthesizing other complex heterocyclic systems. google.com

Table 3: Examples of Aldehydes Used in Hydrazone Synthesis

Hydrazide Precursor Aldehyde Reactant
Isonicotinic hydrazide 2,3-Dihydroxybenzaldehyde
Nicotinic hydrazide 2,4-Dihydroxybenzaldehyde
2-Aminobenzhydrazide 3-Pyridinecarbaldehyde
4-Aminobenzhydrazide 4-Pyridinecarbaldehyde

Data sourced from studies on hydrazone synthesis. nih.govresearchgate.net

Development of Bis-Indolo[2,3-b]quinoxaline Architectures

The synthesis of molecules containing two or more indolo[2,3-b]quinoxaline units, known as bis-indoloquinoxalines, has led to the development of complex molecular architectures. researchgate.net One direct method involves the condensation of a diamine, such as o-phenylenediamine, with a molecule containing two isatin moieties. researchgate.net

Specifically, 1,4-bis-(6H-indolo[2,3-b]diyl-quinoxalin-6-yl)butane was synthesized by condensing o-phenylenediamine with 1,4-(butane-1,4-diyl)-bis-indolin-2-one in refluxing xylene. researchgate.net This reaction creates a molecule where two indoloquinoxaline units are linked by a flexible butane (B89635) chain. researchgate.net The structures of these complex molecules are typically confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

In addition to linear linkages, more complex star-shaped architectures have also been designed and synthesized. researchgate.net These structures feature a central core, such as tetraphenylethylene, with multiple indolo[2,3-b]quinoxaline units radiating outwards as "arms." researchgate.net The development of such multi-component systems highlights the synthetic accessibility and modularity of the indolo[2,3-b]quinoxaline scaffold. researchgate.net

Table 4: Synthesis of Bis-Indolo[2,3-b]quinoxaline Derivatives

Isatin Precursor Diamine Reactant Resulting Architecture
1,4-(Butane-1,4-diyl)-bis-indolin-2-one o-Phenylenediamine 1,4-Bis-(6H-indolo[2,3-b]diyl-quinoxalin-6-yl)butane
1-Long chain alkyl-isatin o-Phenylenediamine 6-Alkyl-6(H)-indolo[2,3-b]quinoxaline

Data sourced from a study on the synthesis of bis-indolo[2,3-b]quinoxaline derivatives. researchgate.net

Elucidation of DNA Interaction Mechanisms

The planar, fused heterocyclic structure of indolo[2,3-b]quinoxaline derivatives is a key determinant of their ability to interact with DNA, a mechanism that is believed to be central to their pharmacological activities. researchgate.net

Intercalation Studies within Nucleic Acid Structures

Spectroscopic investigations have confirmed that derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold interact with DNA primarily through intercalation. nih.gov This mode of binding involves the insertion of the planar aromatic chromophore between the base pairs of the DNA double helix. Evidence from absorption, fluorescence, and linear dichroism studies supports this intercalative binding model. acs.org The thermal stability of the resulting DNA-ligand complex is a critical factor in evaluating the biological potential of these compounds. nih.gov

Analysis of Binding Specificity to DNA Sequences (e.g., AT-Region Preference)

Conversely, other research on derivatives bearing a dimethylaminoethyl side chain indicated a preferential binding to GC-rich DNA sequences, as determined by DNase I footprinting. acs.org This suggests that while the core scaffold is suited for intercalation, the nature and orientation of side chains play a crucial role in directing the molecule to specific DNA sequences. nih.gov

Impact of Substituent Patterns on DNA-Ligand Complex Stability

The stability of the complex formed between an indolo[2,3-b]quinoxaline derivative and DNA is significantly influenced by the nature of the substituents attached to the heterocyclic core. Dimerization of the indoloquinoxaline scaffold has been shown to dramatically increase the binding affinity for DNA. Monomeric derivatives exhibit high binding constants in the range of 10⁶ M⁻¹, whereas their dimeric counterparts show exceptionally high binding constants of approximately 10⁹ M⁻¹, indicating a much more stable DNA-ligand complex. acs.org

The type of side chain appended to the indole nitrogen also modulates DNA binding affinity. For instance, compounds featuring a dimethylaminoethyl side chain exhibit strong binding to DNA. In contrast, those with a morpholinoethyl side chain display weaker interactions. acs.org Highly active derivatives such as B-220 and 9-OH-B-220 have demonstrated a strong binding affinity, which is reflected in the high thermal stability of the compound-DNA complexes they form.

DNA Binding Characteristics of Indolo[2,3-b]quinoxaline Analogs
Analog TypeSubstituent/FeatureBinding Affinity (K)Sequence PreferenceSource
MonomericCationic side chain~10⁶ M⁻¹AT-rich acs.org
DimericLinked cationic side chains~10⁹ M⁻¹AT-rich acs.org
Substituted MonomerDimethylaminoethyl chainStrongGC-rich acs.org
Substituted MonomerMorpholinoethyl chainWeakerNot specified acs.org

Mechanistic Pathways of Indolo[2,3-b]quinoxaline Core Formation

The synthesis of the indolo[2,3-b]quinoxaline core is a critical area of research, with various methods developed to construct this complex heterocyclic system. Mechanistic studies have begun to shed light on the key intermediates and reaction pathways involved.

Characterization of Key Intermediates in Catalytic Reactions (e.g., Ruthenacyclic Species)

A prominent and efficient method for constructing N-substituted indolo[2,3-b]quinoxalines involves a ruthenium(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines. bohrium.comnih.gov Preliminary mechanistic studies of this transformation indicate that the reaction proceeds through the formation of a five-membered ruthenacyclic intermediate in the initial step. acs.orgbohrium.comnih.gov This key intermediate is formed via a C-H activation process, setting the stage for subsequent bond formations. While this ruthenacyclic species is a proposed key intermediate in the catalytic cycle, detailed spectroscopic and crystallographic characterization specifically for the synthesis of the this compound parent compound is not yet extensively documented in the literature.

Molecular Level Insights into Potential Biological Activities

Extensive literature searches did not yield specific studies or detailed biological activity data for the compound This compound . Research in this area has predominantly focused on the broader class of 6H-indolo[2,3-b]quinoxaline derivatives, which are structurally related but distinct from the specified dione compound. These studies provide a general context for the potential biological activities of the indoloquinoxaline scaffold.

The primary mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is their ability to intercalate into DNA. This interaction is a key factor in their observed pharmacological effects, which include anticancer and antiviral activities. The planar nature of the fused heterocyclic system allows these molecules to insert between the base pairs of the DNA double helix, leading to conformational changes that can interfere with DNA replication and transcription, ultimately inducing cellular apoptosis.

Several analogs of the core indoloquinoxaline structure have been synthesized and evaluated for their biological activities. For instance, derivatives such as NCA0424, B-220, and 9-OH-B-220 have demonstrated significant DNA binding affinity. The substitution pattern on the indoloquinoxaline ring system has been shown to be a critical determinant of the stability of the compound-DNA complex and, consequently, its biological activity.

Furthermore, some indoloquinoxaline derivatives have been investigated for their ability to modulate the activity of multidrug resistance (MDR) proteins and to inhibit various enzymes. One such example is 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, which has shown activity against the herpes virus. Other studies have explored the potential of quinoxaline (B1680401) derivatives as inhibitors of enzymes like SHP1 and Pim-1/2 kinases, as well as their ability to target the epidermal growth factor receptor (EGFR).

While these findings highlight the potential of the indoloquinoxaline scaffold as a pharmacologically active template, it is crucial to reiterate that specific experimental data on the molecular actions and biological activities of This compound are not available in the reviewed scientific literature. Therefore, the following data tables are representative of the types of analyses performed on related analogs and should not be misconstrued as data for the specific compound of interest.

Table 1: Representative Biological Activities of 6H-Indolo[2,3-b]quinoxaline Analogs

Compound NameBiological ActivityMechanism of ActionReference
NCA0424DNA Binding, MDR ModulationDNA Intercalation
B-220DNA Binding, AntiviralDNA Intercalation
9-OH-B-220DNA BindingDNA Intercalation
2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxalineAntiviral (Herpes)DNA Binding

Structure Activity Relationship Sar and Structural Optimization of 1h Indolo 2,3 B Quinoxaline 1,4 6h Dione Derivatives

Correlation of Structural Features with Functional Molecular Responses

Role of Indole (B1671886) and Quinoxaline (B1680401) Ring Modifications

The foundational indolo[2,3-b]quinoxaline core is a planar, aromatic system that facilitates intercalation between DNA base pairs. nih.gov The electronic properties of the entire molecule are largely governed by this chromophore. researchgate.net The thermal stability of the complex formed between a 6H-indolo[2,3-b]quinoxaline derivative and DNA is a crucial factor for its biological activity. researchgate.netnih.gov This stability, and thus the activity, is highly dependent on the substituents attached to the heterocyclic nucleus. researchgate.netnih.gov

For instance, studies on related quinoxalinone derivatives have shown that specific substitutions on the quinoxaline ring system are critical for potency. The introduction of a nitro group at the C6-position (C6-NO2) has been found to play an important role in enhancing the inhibitory activity of certain quinoxalinone-based inhibitors. nih.gov This highlights that even minor electronic modifications to the core structure can have a profound impact on molecular performance. The substituent groups on the heterocyclic portion of both indole and quinoline (B57606) compounds have been noted to significantly influence their chemical behavior. mdpi.com

Influence of N-Substituents on Molecular Interactions and Activity

Substitutions at the nitrogen atoms of the indoloquinoxaline scaffold, particularly at the indole nitrogen (N-6), are a key strategy for modulating molecular interactions and activity. The synthesis of various 6-alkyl-6(H)-indolo[2,3-b]quinoxalines demonstrates the feasibility of introducing a range of substituents at this position. researchgate.net

Research on analogous quinoxalinone derivatives has identified that N1-acetate derivatives exhibit significant biological activity. nih.gov This suggests that introducing specific functionalities at the nitrogen positions can lead to favorable interactions with biological targets. Furthermore, N-substitution can be used to alter the physicochemical properties of the molecule, such as lipophilicity. For example, in other heterocyclic systems like isoindoline-1,3-diones, the introduction of a piperazine (B1678402) ring via an N-substituent was shown to increase lipophilicity and affinity for target enzymes. mdpi.com This principle of using N-substituents to fine-tune molecular properties is a common strategy in medicinal chemistry. Studies have also reported that N-substituted indolo[2,3-b]quinoxaline derivatives can possess a broad spectrum of antitumor activities. researchgate.net

Impact of Side Chains and Functional Groups on Molecular Efficacy

The nature, size, and functionality of side chains attached to the 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione core are paramount in determining its efficacy. The type and orientation of these side chains influence the stability of the DNA-ligand complex, which is often correlated with activity. researchgate.netnih.govresearchgate.net

Specific examples from related quinoxalinone structures illustrate clear SAR trends:

Aryl and Alkyl Side Chains: A C3-phenethyl side chain was identified as a key feature for the most potent inhibitor in one study of quinoxalinone derivatives, indicating a favorable interaction for this specific alkyl-aromatic group. nih.gov

Hydrogen Bonding Capability: For a series of quinoxaline-2,3-dione derivatives, a significant increase in binding affinity was observed when the side chain contained a heterocyclic group, such as 1,2,3-triazol-1-yl, that could participate as a hydrogen bond acceptor in interactions with the target receptor. nih.gov

General Substituent Features: Quantitative structure-activity relationship (QSAR) studies on 6H-indolo[2,3-b]quinoxaline derivatives have suggested that for enhanced cytotoxic potency, candidate structures should ideally incorporate cyclic substituents or substituents that feature primary carbon atoms. nih.govresearchgate.net

Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424 and B-220 demonstrate the importance of aminoalkyl side chains in achieving high DNA binding affinity. researchgate.netnih.govresearchgate.net

Table 1: SAR of Quinoxalinone and Quinoxaline-dione Derivatives

Compound Class Key Structural Feature Position Impact on Activity IC50 Value Reference
Quinoxalinone Derivative Phenethyl side chain C3 Most potent inhibitor 0.143 µM nih.gov
Quinoxalinone Derivative NO2 group C6 Enhances activity and selectivity - nih.gov

Rational Design Strategies for Enhanced Molecular Performance

The 6H-indolo[2,3-b]quinoxaline scaffold is considered a valuable template for the rational design and development of novel molecules with a range of biological activities. nih.gov Design strategies often focus on optimizing the interaction between the derivatives and their biological targets, most notably DNA.

A primary strategy involves structural modifications to enhance DNA intercalation. nih.gov This can be achieved by fine-tuning the substituents on the heterocyclic core and the attached side chains to improve binding affinity and specificity. nih.gov For example, a key finding in the design of antiviral indoloquinoxaline derivatives was that creating dimeric compounds led to very high DNA binding constants (in the range of 10⁹ M⁻¹), a significant increase compared to their monomeric counterparts (around 10⁶ M⁻¹). nih.gov This dimerization represents a powerful rational design strategy for amplifying molecular performance.

Computational methods, including molecular docking and QSAR analyses, are integral to modern design strategies. nih.govnih.gov These tools allow researchers to predict how different structural modifications will affect a compound's binding mode, conformation, and ultimately, its biological activity, thereby guiding the synthesis of more effective molecules. nih.govnih.gov

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The inherent planarity of the fused 6H-indolo[2,3-b]quinoxaline ring system is a key conformational feature that enables the molecule to effectively intercalate into the DNA double helix. researchgate.netnih.govnih.gov

Beyond the planar core, the conformation and orientation of the side chains have profound implications for SAR. The interaction of these side chains with the grooves of DNA, particularly the GC-rich minor groove, can significantly affect the thermal stability of the drug-DNA complex and, consequently, its biological effect. researchgate.netnih.govresearchgate.net Therefore, understanding the preferred spatial arrangement of these side chains is crucial.

Molecular modeling and conformational analysis are employed to study these aspects. nih.gov By simulating the interactions between the molecule and its target, researchers can understand the optimal conformation for binding. The validation of these computational models against experimental data, such as comparing a docked conformation to an X-ray crystal structure, is essential for ensuring the accuracy of the predictions and their utility in guiding drug design. nih.gov

Theoretical and Computational Chemistry Approaches in 1h Indolo 2,3 B Quinoxaline 1,4 6h Dione Research

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For the indolo[2,3-b]quinoxaline scaffold, these methods reveal key aspects of its reactivity and electronic transitions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies a higher reactivity and a lower stability.

For derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold, DFT calculations have been employed to determine these frontier orbital energies. For instance, a series of donor-acceptor based 6H-indolo[2,3-b]quinoxaline amine derivatives showed HOMO energy levels in the range of -5.18 to -5.35 eV and LUMO energy levels from -3.06 to -3.17 eV. researchgate.net The resulting electrochemical bandgaps were found to be within the range of 2.12–2.29 eV. researchgate.net These values are comparable to those of commonly used hole-transporting materials, suggesting potential applications in organic electronics. researchgate.net

Table 1: Calculated HOMO, LUMO, and Energy Gap values for selected 6H-Indolo[2,3-b]quinoxaline derivatives.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Derivative 1-5.35-3.172.18
Derivative 2-5.29-3.142.15
Derivative 3-5.18-3.062.12
Derivative 4-5.25-3.102.15

Data is illustrative and based on findings for derivatives of the core scaffold.

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This property is crucial for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

Theoretical studies on donor-acceptor substituted 6H-indolo[2,3-b]quinoxaline derivatives have shown that the photophysical properties, including ICT transitions, are significantly influenced by the nature of the peripheral amine donors. researchgate.net For a series of these derivatives, absorption spectra revealed ICT transitions in the range of 400–462 nm, with emission wavelengths spanning from 491 nm to 600 nm. researchgate.net This tunability of the ICT characteristics highlights the potential of the indolo[2,3-b]quinoxaline scaffold in the design of novel photoactive materials.

Spectroscopic Property Prediction and Interpretation via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states. It is a powerful tool for predicting and interpreting UV-Vis absorption spectra. TD-DFT calculations can provide insights into the nature of electronic transitions, such as whether they are localized or involve charge transfer.

For various organic dyes, including those with structures related to the indoloquinoxaline core, TD-DFT has been successfully used to study their absorption spectra and electronic structures. rsc.org These theoretical calculations help in understanding the relationship between the molecular structure and the observed spectroscopic properties, which is essential for designing molecules with specific optical characteristics.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target, such as a protein or DNA. nih.govutrgv.edu

Derivatives of the quinoxaline (B1680401) and indolo[2,3-b]quinoxaline scaffold have been the subject of numerous molecular docking studies to evaluate their potential as therapeutic agents. For example, novel quinoxaline derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov These studies have shown that certain derivatives can bind strongly to the EGFR, with binding energies indicating a high affinity. nih.gov Similarly, molecular docking has been used to investigate the interactions of quinoxaline derivatives with targets from various parasites, highlighting their potential as antiparasitic agents. utrgv.edu For instance, some derivatives have shown promise as inhibitors of enzymes like trypanothione (B104310) reductase from Trypanosoma cruzi. utrgv.edu

Table 2: Illustrative Molecular Docking Results for Quinoxaline Derivatives with EGFR.
Compound DerivativeBinding Energy (kcal/mol)
IVa-11.18
IVb-11.82
IVd-12.03
IVh-11.04

Data from a study on quinoxaline derivatives targeting the EGFR receptor (PDB ID: 4HJO). nih.gov This data is for related quinoxaline structures, not the specific subject compound.

Molecular dynamics simulations can further complement docking studies by providing insights into the stability of the ligand-biomolecule complex over time.

Prediction of Physicochemical and Stability Parameters via Computational Methods (e.g., Antioxidant Stability through Ionization Potentials)

Computational methods are also valuable for predicting the physicochemical properties and stability of molecules. For example, the antioxidant capacity of a compound can be related to its ionization potential, which can be calculated using DFT. A lower ionization potential generally suggests a greater ease of donating an electron, which is a key step in many antioxidant mechanisms.

Studies on quinoxaline derivatives have explored their antioxidant properties, and computational approaches can help in understanding the structural features that contribute to this activity. researchgate.net For instance, the theoretical calculation of the vertical ionization potential of a fluorinated 6H-indolo[2,3-b]quinoxaline derivative suggested better anti-oxidation stability compared to its non-fluorinated counterpart. nih.gov This indicates that computational screening of ionization potentials can be a useful strategy in the design of novel antioxidants based on the indolo[2,3-b]quinoxaline scaffold.

Advanced Materials Science Applications and Optoelectronic Research of 1h Indolo 2,3 B Quinoxaline Based Compounds

Employment in Organic Electronic Devices

The tunable electronic properties of the indolo[2,3-b]quinoxaline scaffold make it a versatile component for various functions within organic electronic devices. benthamscience.com Derivatives have been successfully integrated into Organic Light-Emitting Diodes (OLEDs) and other diode structures, performing critical roles in enhancing device efficiency and performance. researchgate.netresearchgate.net

The electron-deficient nature of the quinoxaline (B1680401) portion of the molecule makes indolo[2,3-b]quinoxaline derivatives suitable candidates for electron-transporting layers (ETLs) in OLEDs. benthamscience.comresearchgate.net Their function is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer, a crucial process for achieving high device performance. Furthermore, their inherent luminescence properties allow them to be used directly as the emitting layer, responsible for generating light. benthamscience.comresearchgate.net Research has demonstrated the use of these compounds in creating deep-red OLEDs, highlighting their potential in fabricating full-color displays. benthamscience.com A novel derivative, TFBIQ, was specifically designed and synthesized to be incorporated into Alq3-based green organic light-emitting diodes, showcasing the ongoing development in this area. nih.gov

A notable example is a perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative, known as TFBIQ, which was synthesized via C-H direct arylation. researchgate.netnih.gov The performance of OLEDs using TFBIQ as an HIL was found to be strongly dependent on the layer's thickness. A device with a very thin, 0.5 nm layer of TFBIQ demonstrated superior performance compared to devices with thicker layers or those using a standard MoO3 HIL. nih.gov The theoretically calculated vertical ionization potential of this fluorinated derivative also suggests it has better antioxidation stability compared to its nonfluorinated counterparts, which is a desirable property for long-lasting electronic devices. researchgate.net

Table 1: Performance of an Alq3-based green OLED using a 0.5 nm TFBIQ hole-injection layer

Performance Metric Value
Minimum Turn-on Voltage 3.1 V
Maximum Luminescence Intensity 26564 cd m⁻²
Highest Current Density (at 11 V) 348.9 mA cm⁻²
Maximum Power Efficiency 1.46 lm W⁻¹

Data sourced from a study on a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative (TFBIQ) as a hole-injection layer. nih.gov

Role as Organic Sensitizers in Next-Generation Dye-Sensitized Solar Cells (DSSCs)

Indolo[2,3-b]quinoxaline derivatives have emerged as promising organic photosensitizers for use in dye-sensitized solar cells (DSSCs), a type of low-cost, next-generation solar cell. researchgate.net In a DSSC, the sensitizer (B1316253) (dye) absorbs sunlight and initiates the process of converting light energy into electrical energy. The inherent D-A structure of the indolo[2,3-b]quinoxaline core is advantageous for this application, as the auxiliary electron-accepting quinoxaline moiety can enhance the intramolecular charge transfer process within the dye molecule upon photoexcitation. researchgate.net

Researchers have synthesized new classes of organic dyes based on the 6H-indolo[2,3-b]quinoxaline scaffold for application in DSSCs. researchgate.net By introducing different electron-rich π-conjugated bridges, such as oligothiophene or thienyl carbazole, between the indoloquinoxaline unit and a cyanoacrylic acid anchoring group, the photophysical and electrochemical properties of the dyes can be fine-tuned. researchgate.net These modifications influence key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient electron injection into the semiconductor (e.g., TiO2) and regeneration of the dye. jmaterenvironsci.com D-π-A type sensitizers incorporating a rigidified dithieno[3,2-f:2',3'-h]quinoxaline segment have achieved light-to-electricity conversion efficiencies of up to 8.51%. nih.gov

Development as N-Type Semiconductor Materials for Organic Photovoltaics

The development of stable and efficient n-type organic semiconductors is crucial for advancing organic photovoltaic (OPV) technology. These materials are used as electron acceptors in the active layer of an organic solar cell. Small molecular derivatives of Indolo[2,3-b]quinoxaline (IQ) have been investigated for this purpose, specifically as non-fullerene acceptors. researchgate.net The electron-deficient character of the quinoxaline system makes these compounds promising candidates for n-type materials in organic electronics. jmaterenvironsci.com Their rigid, coplanar structure and extended π-electron system are beneficial for charge transport, a key property for semiconductor performance in photovoltaic devices. jmaterenvironsci.com

Exploration as Photosensitizers in Photochemical Processes

Beyond solar cells, indolo[2,3-b]quinoxaline derivatives are explored as photosensitizers in various photochemical processes. researchgate.net A photosensitizer is a molecule that can be excited by light and then transfer that energy to another molecule, initiating a chemical reaction. researchgate.net This property is fundamental to applications like photodynamic therapy (PDT), where a photosensitizer generates reactive oxygen species, such as singlet oxygen, to destroy targeted cells. rsc.org

While research on the specific dione (B5365651) derivative is limited in this context, related quinoxaline-based compounds have shown significant potential. For example, a water-soluble photosensitizer based on a pyrazino[2,3-g]quinoxaline (B3350192) core was designed and demonstrated a high singlet oxygen quantum yield of approximately 0.47. rsc.org This compound proved effective in causing cancer cell death under both one-photon and two-photon excitation, highlighting the potential of the broader quinoxaline family in photochemical applications. rsc.org The inherent ability of the indolo[2,3-b]quinoxaline scaffold to act as a photosensitizer makes it a valuable platform for developing new agents for such light-induced processes. researchgate.netresearchgate.net

Table of Compounds Mentioned

Compound Name/Abbreviation Full Name Role/Application Mentioned
1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione This compound Core subject of the article
Indolo[2,3-b]quinoxaline (IQ) Indolo[2,3-b]quinoxaline Parent heterocyclic system
TFBIQ perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline Hole-Injection Layer in OLEDs
Alq3 Tris(8-hydroxyquinolinato)aluminium Host material in green OLEDs
MoO3 Molybdenum trioxide Standard Hole-Injection Layer material
JY01, JY02, JY03 Organic dyes based on 6H-indolo[2,3-b]quinoxaline Photosensitizers for DSSCs

| PQs-PEG5 | A water-soluble pyrazino[2,3-g]quinoxaline derivative | Photosensitizer for photodynamic therapy |

Perspectives on Future Research and Strategic Directions for 1h Indolo 2,3 B Quinoxaline 1,4 6h Dione

Integration of High-Throughput Synthesis and Screening Methodologies

The exploration of the vast chemical space around the indoloquinoxaline core necessitates a move towards more efficient synthetic and screening protocols. Traditional synthesis methods for quinoxaline (B1680401) derivatives can be hampered by long reaction times and the need for metal catalysts. nih.govnih.gov

A key future direction is the adoption of high-throughput synthesis techniques. Microdroplet-assisted reactions, for example, have been shown to synthesize quinoxaline derivatives in milliseconds with high conversion rates (up to 90%) without the need for a catalyst. nih.govnih.gov This platform, when combined with mass spectrometry, allows for the rapid, on-site screening and optimization of reaction conditions, such as droplet volume, flow rate, and spray voltage. nih.govnih.govresearchgate.net Implementing such methodologies would enable the rapid generation of large, diverse libraries of 1H-Indolo(2,3-b)quinoxaline-1,4(6H)-dione derivatives. The type and position of substituents on the indoloquinoxaline nucleus are known to be critical for their biological activity, making library synthesis a powerful tool for discovering novel leads. researchgate.net

Future research should focus on:

Developing and optimizing microfluidic and flow chemistry setups for the synthesis of this compound libraries.

Integrating automated purification and characterization steps.

Coupling high-throughput synthesis directly with high-throughput screening assays (e.g., biological or material property screens) to accelerate the discovery pipeline.

Advancements in Spectroscopic and Imaging Techniques for Detailed Molecular Characterization

Thorough molecular characterization is fundamental to understanding structure-property relationships. Standard techniques such as 1H NMR, 13C NMR, and mass spectrometry are routinely used to elucidate the structures of newly synthesized indoloquinoxaline derivatives. researchgate.net However, future research will demand more sophisticated techniques to probe the subtle structural and electronic features that govern their function, particularly in the solid state for materials applications.

Advanced spectroscopic methods will be crucial. For instance, the characterization of indoloquinoxaline-based thin films has utilized polarized infrared measurements, polarized UV-Vis absorption, fluorescence spectroscopy, and spectroscopic ellipsometry. rsc.org These techniques provide invaluable information on the alignment, microstructure, and optical anisotropy of molecules on a substrate, which are critical parameters for performance in electronic devices. rsc.org Furthermore, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study photoinduced processes and the generation of reactive intermediates, which is relevant for applications in photobiology and photocatalysis. mdpi.com For complex structures, advanced NMR techniques such as 2D HMBC and 15N NMR can be essential for unambiguous structural confirmation. mdpi.com

Table 1: Representative Spectroscopic Data for Indolo[2,3-b]quinoxaline Derivatives
TechniqueObservationSignificanceReference
1H NMRAromatic protons observed in the 7.40-8.26 ppm range; proton on indolic nitrogen at 11.69 ppm.Confirms the presence of the core aromatic structure and specific functional groups. researchgate.net
13C NMRSignals for methylene (B1212753) groups linked to indolic nitrogen at 41.44-43.13 ppm.Provides detailed information on the carbon skeleton of the molecule.
Mass Spectrometry (EI)Molecular ions observed at m/z values corresponding to the expected molecular weights (e.g., 359, 415, 443).Confirms the molecular weight and elemental composition of the synthesized compounds. researchgate.net
Spectroscopic EllipsometryUsed to analyze microstructural and anisotropic optical properties of thin films.Reveals molecular alignment and ordering in solid-state materials, crucial for electronic applications. rsc.org
EPR SpectroscopyMonitors the generation of reactive oxygen species upon UVA irradiation.Investigates photoinduced processes and radical formation. mdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds. nih.govnih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not apparent to human researchers. researchgate.net For the this compound scaffold, AI/ML can be applied at multiple stages of the discovery process.

Future strategies should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using ML algorithms like Random Forest (RF), Support Vector Machines (SVM), and Artificial Neural Networks (ANNs) to build predictive models for biological activity or material properties. nih.gov

De Novo Design: Employing generative models, such as deep learning networks, to design entirely new indoloquinoxaline derivatives with desired properties. springernature.com

Virtual Screening and Lead Optimization: Using trained ML models to screen large virtual libraries of compounds, prioritizing a smaller, more promising set for synthesis and testing. nih.gov Graph convolutional networks (GCNs) have shown success in predicting molecular properties for this purpose. nih.gov

ADMET Prediction: Applying computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of designed compounds early in the process, reducing late-stage failures. nih.gov

By leveraging these in silico approaches, research can be more focused, reducing the time and cost associated with synthesizing and testing suboptimal candidates. nih.gov

Development of Novel Materials with Tunable Properties for Specific Technological Applications

Indoloquinoxaline derivatives have demonstrated significant potential as functional organic materials. researchgate.net Their rigid, planar structure combined with inherent electronic properties makes them excellent candidates for applications in organic electronics. researchgate.netresearchgate.net A key future direction is the rational design of this compound derivatives to create novel materials with properties tuned for specific technologies.

Research has already shown their utility in:

Organic Light-Emitting Diodes (OLEDs): They have been used as emitting layers, host materials, and hole-injection layers. researchgate.netacs.orgnih.gov The electroluminescence properties can be fine-tuned by chemical modification. acs.org For example, a perfluoro-1,4-phenylenyl substituted indoloquinoxaline was shown to be a highly effective hole-injection layer, with device performance strongly dependent on layer thickness. nih.gov

Dye-Sensitized Solar Cells (DSSCs): The indoloquinoxaline scaffold serves as an excellent building block for organic dyes in DSSCs. researchgate.netrsc.org Attaching different donor moieties, such as triphenylamine (B166846) or phenothiazine, to the core allows for the tuning of photochemical and photovoltaic properties. rsc.org

Sensors: A triphenylethylene-modified indoloquinoxaline was developed as a multi-stimuli responsive material exhibiting solvatochromism and reversible responses to acid and mechanical force, making it a candidate for advanced sensors. worldscientific.com

Redox Flow Batteries: The indoloquinoxaline scaffold has been identified as a promising anolyte material for nonaqueous redox flow batteries due to its high stability and low reduction potential. researchgate.net

The strategic path forward involves synthesizing derivatives with specific functional groups to control properties like solubility, thermal stability, energy levels (HOMO/LUMO), and emission wavelengths. acs.org

Table 2: Technological Applications of Indoloquinoxaline-Based Materials
Application AreaKey Feature/FindingSignificanceReference
OLEDs (Hole-Injection Layer)A 0.5 nm-thick layer of a TFBIQ derivative gave a low turn-on voltage (3.1 V) and high luminescence.Demonstrates potential for creating more efficient OLED devices through interface engineering. nih.gov
OLEDs (Emitting Layer)Hybrid materials with bulky polyaromatic hydrocarbons showed cyan emission and high glass transition temperatures.Improves emission properties and thermal stability for durable, high-performance displays. acs.org
Dye-Sensitized Solar CellsCo-sensitization with an indoloquinoxaline derivative (FS10) improved overall efficiency from 7.47% to 8.32%.Offers a strategy to enhance the performance of solar cells by reducing charge recombination. rsc.org
Multi-Stimuli Responsive MaterialsA TPE-IQ derivative showed aggregation-induced emission and reversible acid/mechanofluorochromism.Highlights the potential for developing smart materials for sensors and switches. worldscientific.com
Redox Flow BatteriesThe indoloquinoxaline scaffold offers low reduction potential and high stability as an anolyte.Provides a promising molecular framework for next-generation energy storage systems. researchgate.net

Interdisciplinary Research in Chemical Biology and Advanced Functional Materials

The most significant breakthroughs will likely emerge from the convergence of different scientific fields. The this compound scaffold is a prime candidate for such interdisciplinary efforts, bridging chemical biology and advanced materials science.

In chemical biology , the known biological activities of indoloquinoxalines—including antiviral, anticancer, and anti-Alzheimer's properties—provide a strong foundation for future work. researchgate.netresearchgate.netresearchgate.net A promising approach is the design of multi-target-directed ligands, as demonstrated in the development of derivatives for Alzheimer's disease that inhibit cholinesterase and Aβ aggregation. tandfonline.comnih.gov Future work could involve developing these compounds as chemical probes to study complex biological pathways or as imaging agents by incorporating fluorophores.

In advanced functional materials , the focus will be on translating the promising properties observed in the lab into practical devices. This requires collaboration between synthetic chemists, who create the molecules, and physicists and engineers, who fabricate and test devices like OLEDs, solar cells, and batteries. acs.orgnih.govrsc.org The development of materials with tunable properties will allow for the creation of bespoke solutions for a wide range of technological challenges. worldscientific.commdpi.com

The overarching strategy is to create a feedback loop where insights from biological testing inform the design of better materials (e.g., biocompatible sensors) and discoveries in materials science enable new tools for chemical biology (e.g., advanced imaging agents).

Q & A

Q. Advanced Mechanistic Analysis

  • Absorption spectroscopy : Hypochromism and red shifts indicate intercalation (e.g., 9-OH-B220 derivative shows 40% hypochromism at 360 nm) .
  • Melting curve analysis : ΔTₘ values (e.g., +8°C for poly(dA-dT) binding) confirm stabilization of duplex DNA .
  • ¹H-NMR : NOE correlations reveal sequence-specific binding (e.g., preferential interaction with AT-rich regions) .

How do structural modifications impact the cytotoxicity of indoloquinoxaline derivatives?

Q. Structure-Activity Relationship (SAR) Study

  • Side-chain effects : 6-(dimethylaminoethyl) groups enhance DNA affinity and antiviral activity (e.g., 9-OH-B220 inhibits herpesvirus replication at IC₅₀ = 0.5 μM) .
  • Triazole incorporation : Click-derived 1,2,3-triazole-methyl derivatives (compounds 22–29) show IC₅₀ values of 2–8 μM against MCF-7 and HeLa cells via topoisomerase inhibition .
  • Electron-withdrawing groups : Chloro or nitro substituents reduce cytotoxicity due to poor cellular uptake .

What methodologies resolve contradictions in reported DNA-binding data for indoloquinoxaline derivatives?

Advanced Data Analysis
Discrepancies arise from varying side-chain flexibility and DNA sequence specificity. Strategies include:

  • Comparative assays : Parallel testing on synthetic polynucleotides (e.g., poly(dG-dC) vs. poly(dA-dT)) to quantify sequence preference .
  • Molecular docking : Simulations (e.g., AutoDock Vina) correlate binding energy (ΔG ≈ -8 kcal/mol) with experimental ΔTₘ values .
  • Competitive displacement : Ethidium bromide assays quantify binding constants (K ≈ 10⁵ M⁻¹) .

How are electrochemical properties (HOMO/LUMO, bandgap) experimentally determined for indoloquinoxaline-based materials?

Q. Advanced Characterization Techniques

  • Cyclic voltammetry : In acetonitrile/TBAPF₆, oxidation potentials (Eₒₓ ≈ 0.8–1.2 V vs. Ag/Ag⁺) estimate HOMO levels .
  • UV-Vis spectroscopy : Absorption edges calculate optical bandgaps (e.g., 1.8 eV for 6-(4-methoxyphenyl)-indoloquinoxaline) .
  • DFT simulations : B3LYP/6-31G* models predict charge distribution and electronic transitions .

What strategies improve the solubility of indoloquinoxaline derivatives for in vitro studies?

Q. Basic Formulation Design

  • PEGylation : Attaching polyethylene glycol (PEG) chains increases aqueous solubility by 10-fold .
  • Salt formation : Hydrochloride salts (e.g., 3a·HCl) enhance stability in PBS buffer (pH 7.4) .
  • Co-solvent systems : DMSO/water mixtures (≤5% DMSO) prevent aggregation during cytotoxicity assays .

How do researchers validate the intercalation mode versus groove binding in DNA interaction studies?

Q. Advanced Mechanistic Validation

  • Viscosity measurements : Intercalators increase DNA solution viscosity (e.g., 9-OH-B220 raises η/η₀ by 1.5×) .
  • Circular dichroism (CD) : Induced CD signals at 300–400 nm confirm intercalation-induced DNA distortion .
  • Fluorescence quenching : Static quenching (Stern-Volmer constant K_SV ≈ 10⁴ M⁻¹) indicates strong binding .

What are the limitations of current synthetic methods for indoloquinoxaline derivatives?

Q. Critical Analysis of Methodologies

  • Substrate scope : Pd-catalyzed methods struggle with sterically hindered amines (e.g., tert-butyl groups) .
  • Byproduct formation : Ugi reactions may yield carboxamide regioisomers requiring HPLC purification .
  • Scale-up challenges : Multi-step sequences (e.g., 4–6 steps) reduce overall yields to <30% .

How can computational tools guide the design of indoloquinoxaline-based sensitizers?

Q. Advanced Computational Workflow

  • Molecular dynamics (MD) : Simulate dye···TiO₂ interactions to optimize anchoring (e.g., carboxylate vs. phosphonate groups) .
  • Time-dependent DFT (TD-DFT) : Predict charge-transfer excitations and absorption spectra (error < 0.2 eV) .
  • Machine learning : QSAR models trained on 50+ derivatives predict photovoltaic efficiency (R² > 0.85) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.